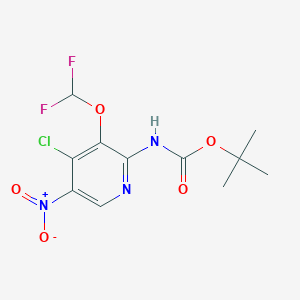

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate

CAS No.: 1956322-97-6

Cat. No.: VC15812437

Molecular Formula: C11H12ClF2N3O5

Molecular Weight: 339.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956322-97-6 |

|---|---|

| Molecular Formula | C11H12ClF2N3O5 |

| Molecular Weight | 339.68 g/mol |

| IUPAC Name | tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate |

| Standard InChI | InChI=1S/C11H12ClF2N3O5/c1-11(2,3)22-10(18)16-8-7(21-9(13)14)6(12)5(4-15-8)17(19)20/h4,9H,1-3H3,(H,15,16,18) |

| Standard InChI Key | MXFIRUSQVKQBQP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a pyridine ring substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:

-

Nitro group (-NO₂) at position 5, which strongly withdraws electrons, activating the ring for electrophilic substitution.

-

Difluoromethoxy group (-OCF₂H) at position 3, contributing steric bulk and influencing lipophilicity.

-

Chlorine atom at position 4, enhancing reactivity toward cross-coupling reactions.

-

tert-Butyl carbamate at position 2, serving as a protective group for amines in multistep syntheses .

The IUPAC name, tert-butyl N-[4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl]carbamate, reflects these substituents systematically .

Spectroscopic and Computational Data

-

Canonical SMILES: CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC(F)F)Cl)N+[O-] .

-

Predicted pKa: 9.80 ± 0.70, indicating moderate basicity influenced by the nitro and carbamate groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a pyridine precursor:

-

Nitration: Introduction of the nitro group at position 5 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures.

-

Chlorination: Electrophilic chlorination at position 4 via N-chlorosuccinimide (NCS) in dichloromethane.

-

Difluoromethoxylation: Reaction of the 3-hydroxypyridine intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base.

-

Carbamate Protection: Coupling with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group at position 2 .

Optimization Challenges

-

Regioselectivity: Nitration and chlorination require precise temperature control (-10°C to 0°C) to avoid polysubstitution.

-

Stability: The nitro group may undergo unintended reduction during storage; suppliers recommend inert atmospheres and desiccants .

Physical and Chemical Properties

Physicochemical Profile

Reactivity Insights

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in pharmaceutical intermediates.

-

Carbamate Deprotection: Acidic conditions (HCl/dioxane) cleave the Boc group, yielding a primary amine .

Comparison with Related Pyridine Carbamates

Structural Analogues

-

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6): Replaces difluoromethoxy and nitro groups with formyl and chlorine. The aldehyde enables Schiff base formation but lacks the nitro group’s electron-withdrawing effects .

-

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one (CAS 1439897-66-1): Lacks halogen and nitro substituents, reducing electrophilic reactivity but improving solubility .

Reactivity and Application Contrasts

| Compound | Key Reactivity | Primary Use |

|---|---|---|

| 1956322-97-6 | Nitro reduction, cross-coupling | Kinase inhibitors |

| 893423-62-6 | Aldehyde condensation | Antimicrobial agents |

| 1439897-66-1 | Lactam formation | Antiviral therapies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume